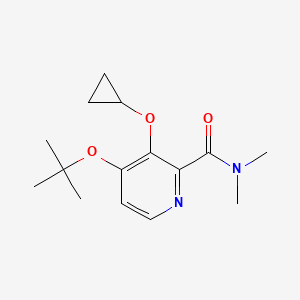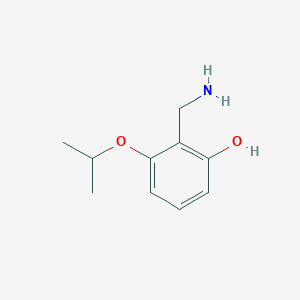
2-(Aminomethyl)-3-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-3-isopropoxyphenol is an organic compound with a unique structure that includes an aminomethyl group attached to a phenol ring, along with an isopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3-isopropoxyphenol typically involves the reaction of 3-isopropoxyphenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-isopropoxyphenol, formaldehyde, ammonia.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C.
Procedure: 3-isopropoxyphenol is mixed with formaldehyde and ammonia in the presence of a catalyst. The mixture is heated and stirred for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)-3-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-3-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-3-isopropoxyphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)phenol: Lacks the isopropoxy group, resulting in different chemical properties.
3-Isopropoxyphenol: Lacks the aminomethyl group, affecting its reactivity and applications.
2-Amino-2-methylpropan-1-ol: Similar in having an aminomethyl group but differs in the overall structure and properties.
Uniqueness: 2-(Aminomethyl)-3-isopropoxyphenol is unique due to the presence of both the aminomethyl and isopropoxy groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for versatile interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-5-3-4-9(12)8(10)6-11/h3-5,7,12H,6,11H2,1-2H3 |
InChI-Schlüssel |
XWSCQGSDBGNGHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


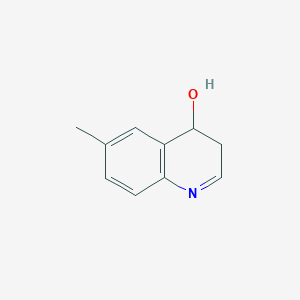
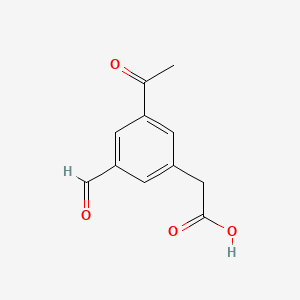



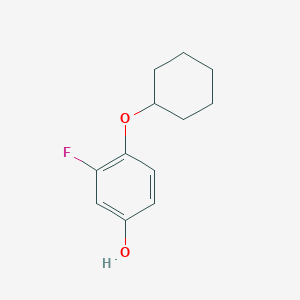
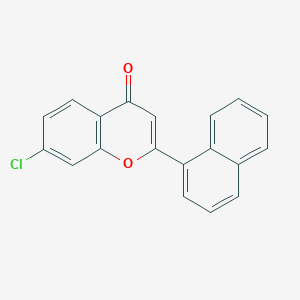
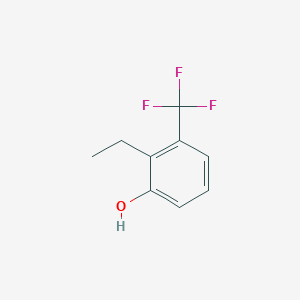
![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)
![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)



